molecular formula C14H27N3O4S B7055209 1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone

1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone

Cat. No.: B7055209
M. Wt: 333.45 g/mol
InChI Key: VCBJCVOWJRYZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone is a complex organic compound that features both piperazine and morpholine moieties. These structural motifs are commonly found in various pharmaceuticals and biologically active molecules due to their ability to modulate pharmacokinetic properties and enhance biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone typically involves multiple steps, starting with the preparation of the piperazine and morpholine intermediates. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine and morpholine derivatives.

Scientific Research Applications

1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The piperazine and morpholine moieties can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Bromophenyl)piperazin-1-yl]-2-morpholin-4-ylethanone
  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-morpholin-4-ylethanone
  • 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-morpholin-4-ylethanone

Uniqueness

1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone is unique due to the presence of the methylsulfonylpropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications .

Properties

IUPAC Name

1-[4-(3-methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4S/c1-22(19,20)12-2-3-15-4-6-17(7-5-15)14(18)13-16-8-10-21-11-9-16/h2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBJCVOWJRYZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1CCN(CC1)C(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.